molecular formula C23H25N3O B2830921 2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034237-49-3

2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2830921
CAS No.: 2034237-49-3
M. Wt: 359.473
InChI Key: OQVRBKVKNSYJKV-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation reaction can be used to introduce an acetamide group.

    Pyridine and Piperidine Introduction: The pyridine and piperidine rings can be introduced through nucleophilic substitution reactions, often involving halogenated intermediates.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyridine-piperidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.

    Reduction: Reduced forms of the acetamide group or aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(naphthalen-1-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be crucial for its specific applications in research and industry.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(16-20-6-3-5-19-4-1-2-7-22(19)20)25-17-18-10-14-26(15-11-18)21-8-12-24-13-9-21/h1-9,12-13,18H,10-11,14-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVRBKVKNSYJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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